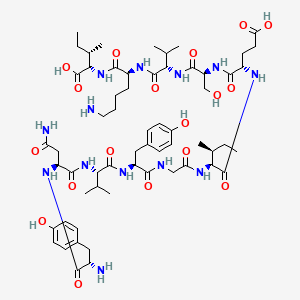

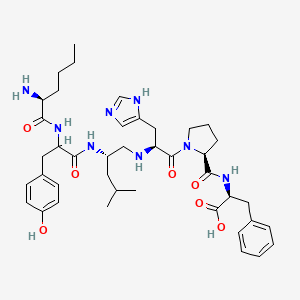

![molecular formula C71H103N23O25S4 B612446 3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid CAS No. 740980-24-9](/img/structure/B612446.png)

3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Conotoxin VC 1.1 ist ein Peptid-Neurotoxin, das aus dem Gift mariner Kegelschnecken gewonnen wird. Es ist bekannt für seine hohe Spezifität und Potenz bei der gezielten Bindung an neuronale nikotinische Acetylcholinrezeptoren (nAChRs) im peripheren Nervensystem . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von neuropathischen Schmerzen, großes Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Alpha-Conotoxin VC 1.1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es auf sein Potenzial zur Linderung neuropathischer Schmerzen untersucht, indem bestimmte Subtypen von nAChRs blockiert werden . In der Biologie dient es als wertvolles Werkzeug zur Untersuchung der Funktion und Pharmakologie von nAChRs . Darüber hinaus macht seine hohe Spezifität es zu einer idealen molekularen Vorlage für die Entwicklung neuer Wirkstoffkandidaten . Im Bereich der Chemie wird es verwendet, um die Struktur-Aktivitäts-Beziehungen von Peptid-Neurotoxinen zu untersuchen .

Wirkmechanismus

Der Wirkmechanismus von Alpha-Conotoxin VC 1.1 beinhaltet die spezifische Blockade neuronaler nikotinischer Acetylcholinrezeptoren (nAChRs) im peripheren Nervensystem . Durch die Bindung an diese Rezeptoren hemmt die Verbindung die Übertragung von Schmerzsignalen, wodurch analgetische Wirkungen erzielt werden . Die molekularen Zielstrukturen von Alpha-Conotoxin VC 1.1 sind die Alpha3Beta2-Subtypen von nAChRs, die eine entscheidende Rolle bei der Schmerzempfindung spielen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The structure of Vc1.1 and its interaction with the alpha9alpha10 nAChR subtype provide valuable insights that could open new opportunities for further development of Vc1.1 or analogues as analgesic agents . The most potent analogs were also tested at the alpha3beta2, alpha3beta4, and alpha7 nAChR subtypes to determine their selectivity .

Vorbereitungsmethoden

Alpha-Conotoxin VC 1.1 wird durch chemische Methoden synthetisiert, bei denen die Bildung von Disulfidbrücken beteiligt ist. Der Syntheseprozess ist aufgrund des Vorhandenseins mehrerer Disulfidbrücken komplex, die präzise oxidative Faltungsbedingungen erfordern, um das korrekte Isomer zu erhalten . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Bedingungen, um die Ausbeute und Reinheit zu verbessern. Strategien wie der Ersatz von Disulfidbrücken durch Diselenidbrücken und N-zu-C-Cyclisierung wurden eingesetzt, um die Stabilität und Wirksamkeit der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Alpha-Conotoxin VC 1.1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die Bildung von Disulfidbrücken ist ein kritischer Schritt bei seiner Synthese und erfordert spezifische oxidative Bedingungen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Jod und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die korrekt gefalteten Isomere des Peptids, die die gewünschte biologische Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Alpha-Conotoxin VC 1.1 ist unter den Conotoxinen einzigartig aufgrund seiner hohen Spezifität für die Alpha3Beta2-Subtypen von nAChRs . Ähnliche Verbindungen umfassen andere Alpha-Conotoxine wie Alpha-Conotoxin MII und Alpha-Conotoxin ImI, die auf verschiedene Subtypen von nAChRs abzielen . Die Einzigartigkeit von Alpha-Conotoxin VC 1.1 liegt in seinen starken analgetischen Wirkungen und seinem Potenzial für therapeutische Anwendungen bei neuropathischen Schmerzen .

Eigenschaften

| ACV1 specifically blocks a subtype of a class of receptors in the peripheral nervous system called neuronal nicotinic acetylcholine receptors (nAChR). | |

CAS-Nummer |

740980-24-9 |

Molekularformel |

C71H103N23O25S4 |

Molekulargewicht |

1807.0 g/mol |

IUPAC-Name |

3-[53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-butan-2-yl-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid |

InChI |

InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78) |

InChI-Schlüssel |

KJQOYUHYAZGPIZ-UHFFFAOYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

SMILES |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N |

Siedepunkt |

N/A |

melting_point |

N/A |

Reinheit |

>99 % |

Sequenz |

GCCSDPRCNYDHPEIC-NH2(Disulfide bridge between Cys2 and Cys8, Cys3 and Cys16) |

Lagerung |

-20°C |

Synonyme |

Conotoxin Vc1.1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

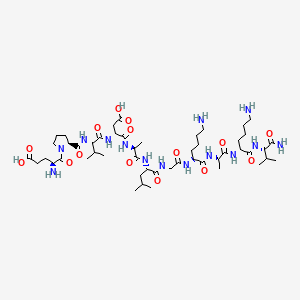

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

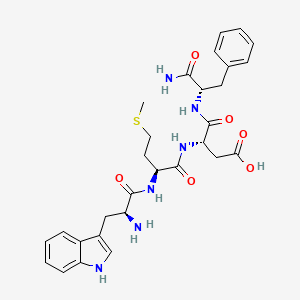

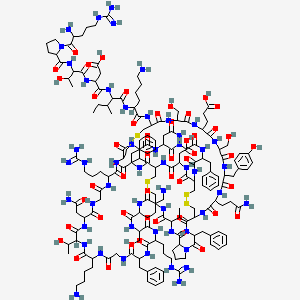

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)